molecular formula C20H21N3O2S B2636313 2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-69-2

2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2636313
CAS RN: 897454-69-2
M. Wt: 367.47
InChI Key: OIRSZUIUWOPPIL-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MIBE and is a potent and selective inhibitor of the enzyme hypoxia-inducible factor prolyl hydroxylase (HIF-PH).

Scientific Research Applications

Photophysical Properties and DFT Computations

Research on related compounds, such as the study of 2-{2-[4-( N,N -diethylamino)–2–hydroxyphenyl]–1 H –benzo[ d ]imidazol–6–yl}–2 H –naphtho [1,2 -d ] [1,2,3] fluorescent triazole derivatives, explores their photophysical properties. These compounds are noted for their absorption in the visible region and emission in blue and green regions, with thermal stability up to 300 °C. This research includes detailed spectroscopic characterization and theoretical computations using DFT and TD-DFT methods (Padalkar et al., 2015).

Cardiac Electrophysiological Activity

Another study focuses on N-substituted imidazolylbenzamides, investigating their cardiac electrophysiological activity. Certain compounds in this category exhibited potency in in vitro assays, suggesting their potential as selective class III agents in cardiac applications (Morgan et al., 1990).

Synthesis Methods

The synthesis of related compounds, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its derivatives, has been explored. These studies provide insights into efficient synthesis methods and yield optimization, crucial for scientific and pharmaceutical applications (Bobeldijk et al., 1990).

Imidazole Derivatives and Binding Properties

Research on imidazole derivatives, like the synthesis and study of ethyl {2′-aryl-6′-(chloro, methoxy and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2- (acylamino, acetoxy and hydroxy)acetates, delves into their binding properties with receptors. These compounds have been evaluated for their affinity towards central and mitochondrial benzodiazepine receptors, indicating potential neurological and mitochondrial applications (Schmitt et al., 1997).

Guanidine Derivative Synthesis

The synthesis of guanidine derivatives like N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide, represents another area of scientific research. These studies offer insights into complex chemical reactions and structural characterization, which are important in the development of new chemical entities (Balewski & Kornicka, 2021).

EPR Investigation in Drugs

EPR spectroscopy has been utilized to investigate gamma-radiation damage in drugs related to 2-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide. Such studies are critical in understanding the stability and degradation pathways of pharmaceutical compounds (Damian, 2003).

properties

IUPAC Name

2-methoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)17-13-22-20(23-17)26-12-11-21-19(24)16-5-3-4-6-18(16)25-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRSZUIUWOPPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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